molecular formula C7H7BrFN3 B13683177 1-(3-Bromo-4-fluorophenyl)guanidine

1-(3-Bromo-4-fluorophenyl)guanidine

Cat. No.: B13683177
M. Wt: 232.05 g/mol
InChI Key: HFGOSMFKERQPFA-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)guanidine is a chemical compound that features a guanidine group attached to a 3-bromo-4-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)guanidine typically involves the guanylation of an amine with a guanidine precursor. One common method is the reaction of 3-bromo-4-fluoroaniline with a guanidine derivative under specific conditions. For instance, the reaction can be catalyzed by scandium (III) triflate in water, which allows for the guanylation process to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the reaction is crucial for industrial applications, where large quantities of the compound are required.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-fluorophenyl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl guanidines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s guanidine group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

    1-(3-Bromo-4-fluorophenyl)thiourea: Similar structure but with a thiourea group instead of a guanidine group.

    1-(3-Bromo-4-fluorophenyl)urea: Contains a urea group instead of a guanidine group.

Uniqueness: 1-(3-Bromo-4-fluorophenyl)guanidine is unique due to its guanidine group, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring further enhances its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C7H7BrFN3

Molecular Weight

232.05 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)guanidine

InChI

InChI=1S/C7H7BrFN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12)

InChI Key

HFGOSMFKERQPFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N)Br)F

Origin of Product

United States

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